molecular formula C11H5BrClF3N2 B13723366 2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine

2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13723366
M. Wt: 337.52 g/mol
InChI Key: NWLZEYHUCPJYQG-UHFFFAOYSA-N
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Description

2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzonitrile and trifluoroacetic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

    Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.

    Bromination: The final step involves the bromination of the pyrimidine ring to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

    Materials Science: It is investigated for its role in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyrimidine
  • 6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-6-(2-bromophenyl)-4-(trifluoromethyl)pyrimidine

Uniqueness

2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H5BrClF3N2

Molecular Weight

337.52 g/mol

IUPAC Name

2-bromo-4-(2-chlorophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H5BrClF3N2/c12-10-17-8(5-9(18-10)11(14,15)16)6-3-1-2-4-7(6)13/h1-5H

InChI Key

NWLZEYHUCPJYQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=N2)Br)C(F)(F)F)Cl

Origin of Product

United States

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